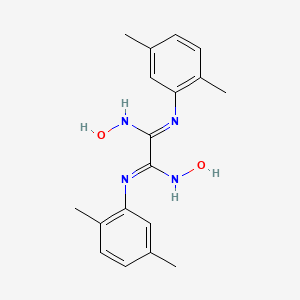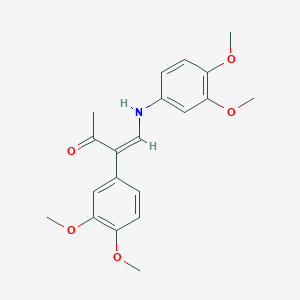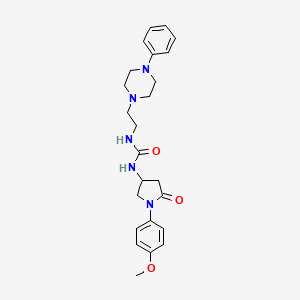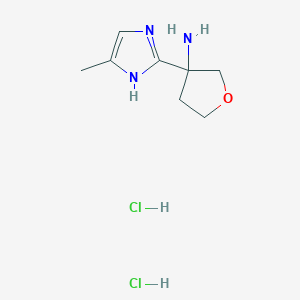
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-25-5 . It has a molecular weight of 226.11 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” can be represented by the Inchi Code: 1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 226.11 .Applications De Recherche Scientifique
Chemical Synthesis and Transformations
A range of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were synthesized, demonstrating the compound's utility in producing chiral imidazole derivatives. These derivatives were further transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoate, showcasing the compound's versatility in chemical synthesis (Jasiński et al., 2008).
Anticancer Activity
Benzimidazoles bearing the oxadiazole nucleus, synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, exhibited significant anticancer activity, suggesting the compound's potential role in anticancer drug development. The compounds were screened for in vitro anticancer activity, with some derivatives showing promising results against cancerous cell lines (Rashid et al., 2012; Nofal et al., 2014).
Molecular Structure and Pharmacological Interest
The molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using experimental and theoretical techniques. The compound's role as an alpha-2-imidazoline receptor agonist highlights its significance in treating hypertension and other medical conditions, making it a molecule of pharmacological interest (Aayisha et al., 2019).
Nitrogen-Rich Gas Generators
Imidazole-based molecules were prepared for potential applications in nitrogen-rich gas generators. The compounds exhibited high positive heats of formation and were considered for their energetic properties, indicating the compound's relevance in materials science, especially in the field of energetic materials (Srinivas et al., 2014).
Safety And Hazards
Orientations Futures
Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of regiocontrolled synthesis of substituted imidazoles .
Propriétés
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCZCZQKUHVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

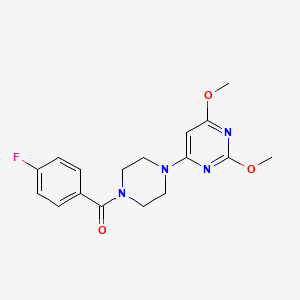
![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)
![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)
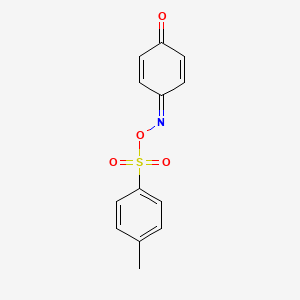
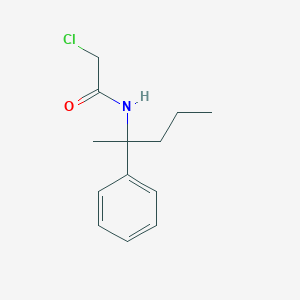
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
